molecular formula C14H12FNO3 B578031 Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate CAS No. 1373232-83-7

Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate

Cat. No.: B578031
CAS No.: 1373232-83-7
M. Wt: 261.252
InChI Key: CNDQUTPDFLBMTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate typically involves the esterification of 3-fluoro-5-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-13-6-11(7-16-8-13)9-3-10(14(17)19-2)5-12(15)4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDQUTPDFLBMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742950
Record name Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-83-7
Record name Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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